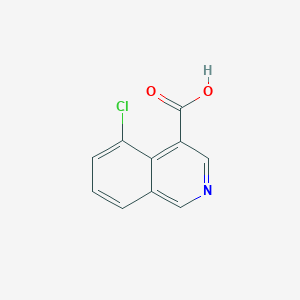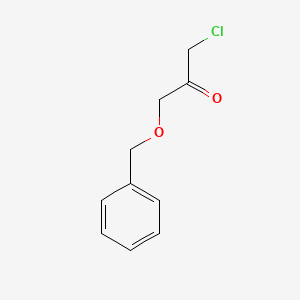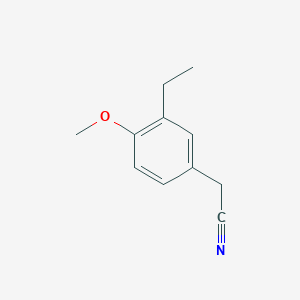
5-Chloroisoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroisoquinoline-4-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are known for their significant roles in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach is the Pfitzinger reaction, which involves the condensation of isatins with ketones under acidic conditions . This method is efficient and provides good yields of quinoline-4-carboxylic acid derivatives.
Industrial Production Methods: Industrial production often employs microwave-assisted processes to enhance reaction rates and yields. For instance, a microwave-assisted Pfitzinger reaction using isatins and sodium pyruvate can produce quinoline-2,4-dicarboxylic acid derivatives . This method is advantageous due to its efficiency and reduced reaction times.
化学反应分析
Types of Reactions: 5-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions include various quinoline-4-carboxylic acid derivatives, which can be further functionalized for specific applications .
科学研究应用
5-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a potent inhibitor of alkaline phosphatases, enzymes involved in dephosphorylation processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various biochemical pathways .
相似化合物的比较
- Quinoline-4-carboxylic acid
- Isoquinoline-4-carboxylic acid
- 5-Bromoisoquinolin-4-carboxylic acid
Comparison: 5-Chloroisoquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing other compounds .
属性
分子式 |
C10H6ClNO2 |
|---|---|
分子量 |
207.61 g/mol |
IUPAC 名称 |
5-chloroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,(H,13,14) |
InChI 键 |
RSTHGWYWRDHYTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN=CC(=C2C(=C1)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate](/img/structure/B8629343.png)
![{5-[2-(Benzyloxy)ethyl]cyclohex-1-en-1-yl}methanol](/img/structure/B8629346.png)


![3-Methyl-N-[methyl(pent-4-en-1-yl)carbamoyl]-L-valine](/img/structure/B8629358.png)








